molecular formula C8H10INO2 B8660179 Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- CAS No. 443955-66-6

Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]-

Cat. No. B8660179
Key on ui cas rn: 443955-66-6
M. Wt: 279.07 g/mol
InChI Key: DBIAVKUZUAPQBN-UHFFFAOYSA-N
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Patent
US08609680B2

Procedure details

To a stirred solution of 2-(2-iodo-6-methylpyridin-3-yloxy)ethanol (350 g, 1.25 mol) in anhydrous DMF (3.5 L) was added NaH (60 g, 1.5 mol), Cu (33.7 g, 0.53 mol) and CuSO4 (100 g, 0.63 mol) at 0° C. After the addition, the mixture was stirred at 100° C. overnight. After cooling, the solvent was removed in vacuo and the residue was diluted with water (1.5 L). The aqueous solution was extracted with CH2Cl2 (3×350 mL). The combined organic layers were washed with brine (2×100 mL), dried over anhydrous Na2SO4 and concentrated. The residue was purified via column chromatography (silica gel, EtOAc/petroleum ether 1:20) to yield 6-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (30.0 g, 16%) as a yellow oil.
Quantity
350 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
33.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[C:7]([O:8][CH2:9][CH2:10][OH:11])=[CH:6][CH:5]=[C:4]([CH3:12])[N:3]=1.[H-].[Na+]>CN(C=O)C.[O-]S([O-])(=O)=O.[Cu+2]>[CH3:12][C:4]1[N:3]=[C:2]2[O:11][CH2:10][CH2:9][O:8][C:7]2=[CH:6][CH:5]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
350 g
Type
reactant
Smiles
IC1=NC(=CC=C1OCCO)C
Name
Quantity
60 g
Type
reactant
Smiles
[H-].[Na+]
Name
Cu
Quantity
33.7 g
Type
reactant
Smiles
Name
Quantity
3.5 L
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
100 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water (1.5 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with CH2Cl2 (3×350 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography (silica gel, EtOAc/petroleum ether 1:20)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=C2C(=N1)OCCO2
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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